molecular formula C9H11NO2 B2781114 N-hydroxy-N-(1-phenylethyl)formamide CAS No. 86613-78-7

N-hydroxy-N-(1-phenylethyl)formamide

Cat. No.: B2781114
CAS No.: 86613-78-7
M. Wt: 165.192
InChI Key: PYJQFQAQAREKPK-UHFFFAOYSA-N
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Description

N-hydroxy-N-(1-phenylethyl)formamide is an organic compound with the molecular formula C9H11NO2 This compound is characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a formamide group, which is further bonded to a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for N-hydroxy-N-(1-phenylethyl)formamide involves the N-formylation of N-hydroxy-1-phenylethanamine. This can be achieved using a formylating agent such as formic acid or a formic acid derivative. The reaction typically requires controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N-(1-phenylethyl)formamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.

    Reduction: The formamide group can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the formamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo compounds, while reduction can produce amines.

Scientific Research Applications

N-hydroxy-N-(1-phenylethyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-hydroxy-N-(1-phenylethyl)formamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroxyl group and formamide moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modification of biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxy-N-methylformamide: Similar structure but with a methyl group instead of a 1-phenylethyl group.

    N-hydroxy-N-ethylformamide: Contains an ethyl group instead of a 1-phenylethyl group.

Uniqueness

N-hydroxy-N-(1-phenylethyl)formamide is unique due to the presence of the 1-phenylethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

N-hydroxy-N-(1-phenylethyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-8,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJQFQAQAREKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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